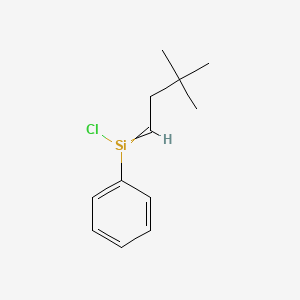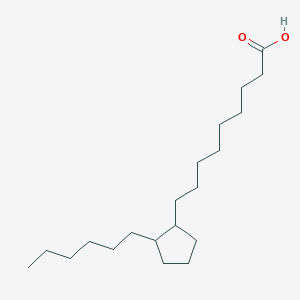
9-(2-Hexylcyclopentyl)nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Hexylcyclopentyl)nonanoic acid is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hexyl group and a nonanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hexylcyclopentyl)nonanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with a hexyl halide to introduce the hexyl group. This is followed by a series of reactions to introduce the nonanoic acid chain. The key steps include:
Alkylation: Cyclopentanone is reacted with a hexyl halide in the presence of a strong base to form 2-hexylcyclopentanone.
Oxidation: The resulting 2-hexylcyclopentanone is oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid is then subjected to chain extension reactions to introduce the nonanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Hexylcyclopentyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
9-(2-Hexylcyclopentyl)nonanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-(2-Hexylcyclopentyl)nonanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar chain length but without the cyclopentyl ring.
Hexylcyclopentane: A compound with a similar cyclopentyl ring structure but lacking the nonanoic acid chain.
Uniqueness
9-(2-Hexylcyclopentyl)nonanoic acid is unique due to its combined structural features of a cyclopentyl ring and a long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both rigidity and flexibility are required.
Eigenschaften
CAS-Nummer |
160281-93-6 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
9-(2-hexylcyclopentyl)nonanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-9-13-18-15-12-16-19(18)14-10-7-5-6-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
InChI-Schlüssel |
HBJIUOGOLAADFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCCC1CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



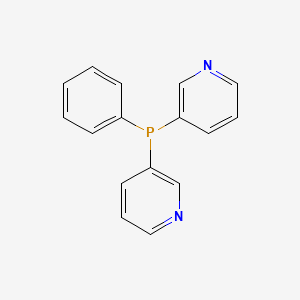

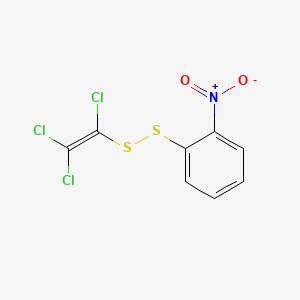
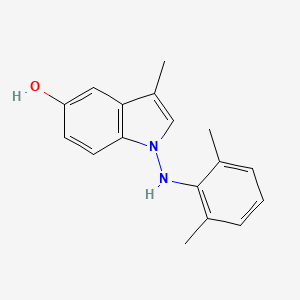
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
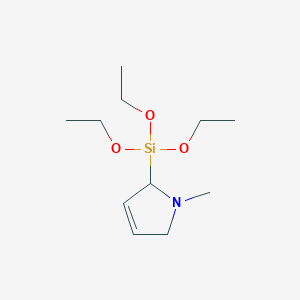
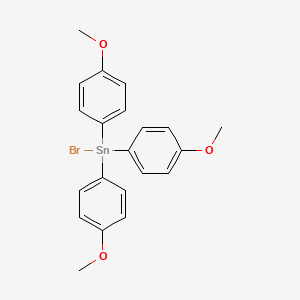
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
